molecular formula C4H9NOS B1523114 4-Hydroxybutanethioamide CAS No. 936850-78-1

4-Hydroxybutanethioamide

Cat. No.: B1523114
CAS No.: 936850-78-1
M. Wt: 119.19 g/mol
InChI Key: QWNXPRSJULWBKU-UHFFFAOYSA-N
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Description

4-Hydroxybutanethioamide is a chemical compound with the molecular formula C4H9NOS . It has an average mass of 119.185 Da and a monoisotopic mass of 119.040482 Da .


Synthesis Analysis

Thioamides, which include this compound, play a crucial role in organic synthesis, serving as key building blocks . They are important in pharmaceutical chemistry and drug design due to their ability to mimic the amide function in biomolecules while retaining or developing biological activity . Several methods have been developed for preparing thioamides using sulfuration agents .


Molecular Structure Analysis

The molecular structure of this compound consists of 4 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .


Chemical Reactions Analysis

Thioamides, including this compound, are key building blocks in organic synthesis . They are used in various chemical reactions, including those involving sulfuration agents . The exact chemical reactions involving this compound are not specified in the retrieved sources.

Scientific Research Applications

  • Metabolism Studies in Gestational Diabetes Treatment :

    • 4-Hydroxybutanethioamide derivatives, such as glyburide metabolites, are used in studying the metabolism related to gestational diabetes treatment. Glyburide, a medication for type-2 and gestational diabetes, is metabolized into various hydroxylated derivatives, including this compound related compounds. These studies are significant in understanding the drug's metabolism by the placenta compared to the liver, which is crucial for gestational diabetes treatments (Ravindran et al., 2006).
  • Tissue Engineering Materials :

    • Polyhydroxyalkanoates (PHAs), including poly 4-hydroxybutyrate (P4HB) derived from this compound, are explored for their potential in tissue engineering. These materials are biodegradable and thermoprocessable, making them suitable for medical devices and tissue engineering applications like sutures, cardiovascular patches, and wound dressings (Chen & Wu, 2005).
  • Research on Hydroxamic Acids in Plant Defense :

    • Hydroxamic acids, such as this compound derivatives, play a crucial role in plant defense. These compounds are extensively studied secondary metabolites in cereals, providing resistance against pests, diseases, and contributing to the detoxification of herbicides (Niemeyer, 1988).
  • Investigation of Drug Degradation and Stability :

    • Studies on the degradation and stability of this compound-related compounds, such as 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, help in understanding the intrinsic stability of these molecules. This knowledge is crucial in the development and safe administration of drugs (Santos et al., 2013).
  • Catalysis and Chemical Synthesis :

    • This compound derivatives are used in catalysis and synthesis of various compounds, providing insights into chemical reactions and mechanisms. For example, the reaction of 4-(phenylimino)butan-2-ol with ammonium polysulfide yields 3-hydroxy-N-phenylbutanethioamide, offering a method for the preparation of thiobenzamides (Mlostoń et al., 2005).

Safety and Hazards

The safety data sheet for 4-Hydroxybutanethioamide suggests that any clothing contaminated by the product should be immediately removed . It also advises moving out of the dangerous area and consulting a physician while showing the safety data sheet .

Future Directions

While the future directions specific to 4-Hydroxybutanethioamide are not explicitly mentioned in the retrieved sources, it is known that thioamides, including this compound, have significant potential in the field of pharmaceutical chemistry and drug design . Their ability to mimic the amide function in biomolecules while retaining or developing biological activity makes them promising candidates for future research and development .

Properties

IUPAC Name

4-hydroxybutanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NOS/c5-4(7)2-1-3-6/h6H,1-3H2,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNXPRSJULWBKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=S)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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